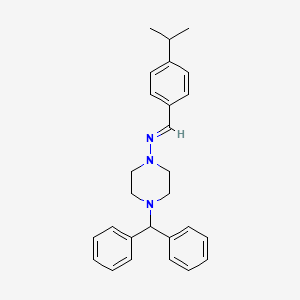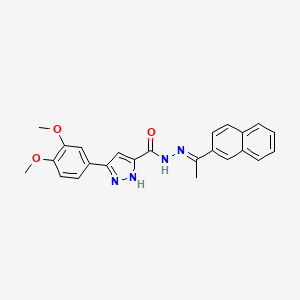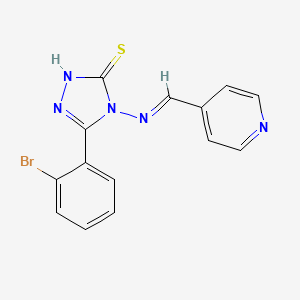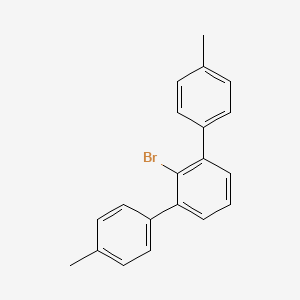
4-Benzhydryl-N-(4-isopropylbenzylidene)-1-piperazinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 4-Benzhydryl-N-(4-isopropylbenzylidene)-1-pipérazinamine est un composé organique synthétique qui appartient à la classe des dérivés de la pipérazine. Ces composés sont connus pour leurs diverses activités pharmacologiques et sont souvent utilisés en chimie médicinale pour le développement d’agents thérapeutiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 4-Benzhydryl-N-(4-isopropylbenzylidene)-1-pipérazinamine implique généralement la condensation du chlorure de benzhydryle avec la 4-isopropylbenzylidène pipérazine en conditions basiques. La réaction est généralement réalisée dans un solvant organique tel que le dichlorométhane ou le toluène, avec une base comme l’hydroxyde de sodium ou le carbonate de potassium pour faciliter la réaction.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement des voies de synthèse similaires, mais à plus grande échelle. Le processus serait optimisé en termes de rendement et de pureté, en tenant compte de la rentabilité et de l’impact environnemental. Des techniques telles que la synthèse en flux continu pourraient être employées pour améliorer l’efficacité.
Analyse Des Réactions Chimiques
Types de réactions
La 4-Benzhydryl-N-(4-isopropylbenzylidene)-1-pipérazinamine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des réactifs tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant de l’hydrogène gazeux en présence d’un catalyseur au palladium.
Substitution : Des réactions de substitution nucléophile peuvent se produire, en particulier au niveau des atomes d’azote de la pipérazine.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Hydrogène gazeux avec du palladium sur carbone comme catalyseur.
Substitution : Halogénures d’alkyle ou chlorures d’acyle en présence d’une base.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendraient des conditions spécifiques et des réactifs utilisés. Par exemple, l’oxydation pourrait produire une cétone ou un dérivé d’acide carboxylique, tandis que la réduction pourrait produire un cycle de pipérazine entièrement saturé.
4. Applications de la recherche scientifique
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes ou anticancéreuses.
Médecine : Exploré comme candidat au développement de médicaments, en particulier pour ses effets potentiels sur le système nerveux central.
Industrie : Utilisé dans le développement de nouveaux matériaux ou comme catalyseur dans les réactions chimiques.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development, particularly for its potential effects on the central nervous system.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
Le mécanisme d’action de la 4-Benzhydryl-N-(4-isopropylbenzylidene)-1-pipérazinamine dépendrait de sa cible biologique spécifique. En général, les dérivés de la pipérazine peuvent interagir avec divers récepteurs ou enzymes dans le corps, modulant leur activité. Les cibles moléculaires et les voies impliquées devraient être élucidées par des études biochimiques détaillées.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-Benzhydryl-N-(4-méthylbenzylidene)-1-pipérazinamine
- 4-Benzhydryl-N-(4-éthylbenzylidene)-1-pipérazinamine
- 4-Benzhydryl-N-(4-tert-butylbenzylidene)-1-pipérazinamine
Unicité
La 4-Benzhydryl-N-(4-isopropylbenzylidene)-1-pipérazinamine est unique en raison de la présence du groupe isopropyle, qui peut influencer sa réactivité chimique et son activité biologique. Cette variation structurelle peut entraîner des propriétés pharmacocinétiques et pharmacodynamiques différentes par rapport à ses analogues.
Propriétés
Formule moléculaire |
C27H31N3 |
|---|---|
Poids moléculaire |
397.6 g/mol |
Nom IUPAC |
(E)-N-(4-benzhydrylpiperazin-1-yl)-1-(4-propan-2-ylphenyl)methanimine |
InChI |
InChI=1S/C27H31N3/c1-22(2)24-15-13-23(14-16-24)21-28-30-19-17-29(18-20-30)27(25-9-5-3-6-10-25)26-11-7-4-8-12-26/h3-16,21-22,27H,17-20H2,1-2H3/b28-21+ |
Clé InChI |
JSZKYNVWSMVCQK-SGWCAAJKSA-N |
SMILES isomérique |
CC(C)C1=CC=C(C=C1)/C=N/N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C=NN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-chloro-N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11971090.png)
![3-Cyclohexyl-5-({3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11971107.png)


![methyl (2Z)-2-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11971122.png)
![N-[(2E)-But-2-en-1-yl]aniline](/img/structure/B11971127.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11971137.png)

![N'-[di(4-morpholinyl)phosphoryl]-N-(4-methylphenyl)-4-morpholinecarboximidamide](/img/structure/B11971162.png)
![[4-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] 4-bromobenzoate](/img/structure/B11971165.png)
![N-[(Z)-1-(hydrazinocarbonyl)-2-(2-hydroxyphenyl)ethenyl]benzamide](/img/structure/B11971168.png)
![(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11971169.png)
